molecular formula C10H12BrNOS B12852872 2-Bromo-N-(3-methylsulfanyl-phenyl)-propionamide

2-Bromo-N-(3-methylsulfanyl-phenyl)-propionamide

Cat. No.: B12852872
M. Wt: 274.18 g/mol
InChI Key: KRYKXQOZZNQOGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-N-(3-methylsulfanyl-phenyl)-propionamide is a brominated propionamide derivative featuring a 3-methylsulfanylphenyl substituent. This compound is structurally characterized by a propionamide backbone with a bromine atom at the α-carbon position and a meta-substituted phenyl group bearing a methylsulfanyl (-SMe) moiety.

Properties

Molecular Formula

C10H12BrNOS

Molecular Weight

274.18 g/mol

IUPAC Name

2-bromo-N-(3-methylsulfanylphenyl)propanamide

InChI

InChI=1S/C10H12BrNOS/c1-7(11)10(13)12-8-4-3-5-9(6-8)14-2/h3-7H,1-2H3,(H,12,13)

InChI Key

KRYKXQOZZNQOGT-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CC(=CC=C1)SC)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-(3-methylsulfanyl-phenyl)-propionamide typically involves the bromination of a precursor compound followed by amide formation. One possible synthetic route is as follows:

    Bromination: The starting material, 3-methylsulfanyl-phenyl-propionic acid, is brominated using a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane (DCM).

    Amide Formation: The brominated intermediate is then reacted with an amine, such as ammonia or an amine derivative, under appropriate conditions to form the desired amide.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(3-methylsulfanyl-phenyl)-propionamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, alkoxide ions, or amines.

    Oxidation and Reduction: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone, and the compound can also undergo reduction reactions under suitable conditions.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents.

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Products depend on the nucleophile used, such as hydroxylated or aminated derivatives.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced amide derivatives.

Scientific Research Applications

Medicinal Chemistry

2-Bromo-N-(3-methylsulfanyl-phenyl)-propionamide has been investigated for its potential biological activities, particularly in the context of cancer research. Studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer models. The mechanism of action may be linked to its ability to interact with specific molecular targets involved in tumor growth and proliferation .

Case Study:

  • A screening of a drug library identified 2-Bromo-N-(3-methylsulfanyl-phenyl)-propionamide as a promising anticancer agent, demonstrating significant cytotoxicity and potential for further development as a therapeutic agent .

Chemical Synthesis

The compound serves as an important intermediate in the synthesis of other biologically active molecules. Its unique structure allows for modifications that can lead to the development of new pharmaceuticals with enhanced efficacy and reduced side effects. Researchers are exploring its use in synthesizing derivatives that may have improved pharmacological profiles.

Research indicates that 2-Bromo-N-(3-methylsulfanyl-phenyl)-propionamide may possess antimicrobial properties as well. Its interaction with biological targets suggests potential applications in developing antimicrobial agents .

Mechanism of Action

The mechanism of action of 2-Bromo-N-(3-methylsulfanyl-phenyl)-propionamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine atom and the methylsulfanyl group can influence its reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2-Bromo-N-(3-methylsulfanyl-phenyl)-propionamide and related brominated propionamides:

Compound Molecular Formula Substituent Key Properties/Applications References
2-Bromo-N-(3-methylsulfanyl-phenyl)-propionamide C₁₀H₁₂BrNOS 3-methylsulfanylphenyl Hypothesized enhanced lipophilicity due to sulfur; potential pharmacological intermediate. N/A
2-Bromo-N-(2-methylphenyl)propionamide C₁₀H₁₂BrNO 2-methylphenyl MP 130–133°C; intermediate for prilocaine synthesis.
3-Bromo-N-(2-fluorophenyl)propanamide C₉H₉BrFNO 2-fluorophenyl Fluorine substituent may improve metabolic stability; used in agrochemical research.
N-(3-Bromopropanoyl)-2-fluoroaniline C₉H₉BrFNO 2-fluoroaniline Similar to above; structural analog with varied amide linkage.
(R)-N-(3"-Bromo-4-biphenylmethyl)propionamide C₁₇H₁₈BrNO Biphenylmethyl Extended aromatic system; potential use in liquid crystal or polymer chemistry.

Key Comparative Insights:

Fluorine substituents (e.g., in N-(2-fluorophenyl)-3-bromopropionamide) enhance metabolic stability and bioavailability in drug candidates, whereas sulfur may improve membrane permeability .

Steric and Crystallographic Considerations: The methylsulfanyl group’s bulkiness may hinder crystallization compared to smaller substituents (e.g., methyl in 2-Bromo-N-(2-methylphenyl)propionamide). Related brominated amides, such as N-{1-[(3-Bromopropyl)aminocarbonyl]ethyl}-2-(2-nitrobenzenesulfonamido)propionamide, crystallize in orthorhombic systems (space group P2₁2₁2₁), suggesting similar bromopropionamide derivatives may adopt ordered packing arrangements .

Synthetic Pathways :

  • The target compound is likely synthesized via condensation of α-bromopropionyl bromide with 3-methylsulfanylaniline, analogous to the preparation of 2-Bromo-N-(2-methylphenyl)propionamide from α-bromopropionyl bromide and o-toluidine .
  • Biphenyl derivatives (e.g., (R)-N-(3"-Bromo-4-biphenylmethyl)propionamide ) require multi-step synthesis, including Suzuki couplings, highlighting the complexity of extended aromatic systems .

Biological and Industrial Applications :

  • Brominated propionamides are frequently intermediates in pharmaceuticals (e.g., prilocaine from 2-Bromo-N-(2-methylphenyl)propionamide ) .
  • Sulfur-containing analogs may exhibit unique bioactivity; for example, methylsulfanyl groups are common in kinase inhibitors due to sulfur’s hydrogen-bonding capacity.

Research Findings and Limitations

  • Structural Analysis : Programs like SHELXL and ORTEP-3 are widely used for refining crystal structures of brominated amides . However, the absence of crystallographic data for the target compound limits direct comparisons.
  • Chirality and Enantiomerism : Parameters like Rogers’ η and Flack’s x are critical for enantiomorph-polarity estimation in chiral brominated compounds . The target compound’s stereochemical behavior remains unexplored.
  • Gaps in Data : While analogs provide indirect insights, dedicated studies on the synthesis, stability, and bioactivity of 2-Bromo-N-(3-methylsulfanyl-phenyl)-propionamide are needed to validate hypotheses derived from structural analogs.

Biological Activity

2-Bromo-N-(3-methylsulfanyl-phenyl)-propionamide is an organic compound with the molecular formula C10_{10}H12_{12}BrNOS and a molecular weight of approximately 260.17 g/mol. Its unique structure features a brominated amide backbone, which contributes to its diverse biological activities. This article explores the compound's biological activity, including antimicrobial properties, potential therapeutic applications, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound is characterized by:

  • A bromine atom at the second carbon of the propionamide backbone.
  • A methylsulfanyl group attached to the phenyl ring.

These functional groups are essential for the compound's reactivity and biological interactions. The presence of bromine and sulfur enhances its potential as a pharmacologically active agent.

Antimicrobial Properties

Research indicates that 2-Bromo-N-(3-methylsulfanyl-phenyl)-propionamide exhibits significant antimicrobial activity against various pathogens. The compound has been tested against both Gram-positive and Gram-negative bacteria, showing promising results:

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus (MRSA)8.7 µM
Escherichia coli75–150 µg/mL
Pseudomonas aeruginosa9.375 µg/mL

These findings suggest that the compound could be effective in treating infections caused by resistant strains of bacteria, particularly MRSA .

Antiviral Activity

In addition to its antibacterial properties, preliminary studies have indicated potential antiviral effects. The compound may inhibit viral replication, although specific mechanisms and efficacy against various viruses require further investigation.

Structure-Activity Relationship (SAR)

The unique arrangement of substituents on the phenyl ring is crucial for the biological activity of 2-Bromo-N-(3-methylsulfanyl-phenyl)-propionamide. Comparative studies with structurally similar compounds reveal that modifications to the methylsulfanyl group or bromine substitution can significantly alter biological efficacy:

Compound Name Structural Features Biological Activity
2-Bromo-N-(2,5-dimethoxyphenyl)-propanamideDimethoxy groups instead of methylsulfanylReduced antibacterial activity
2-Bromo-N-(3,4-dimethoxyphenyl)-propanamideDifferent methoxy substitutions on phenyl ringModerate activity against certain pathogens
2-Bromo-N-(3,5-dimethoxyphenyl)-butanamideSimilar brominated structure with butanamideVariable activity compared to propionamide

This table illustrates how specific chemical modifications can enhance or diminish biological activities, guiding future synthetic efforts aimed at optimizing therapeutic properties .

Case Studies

Recent studies have focused on the synthesis and evaluation of derivatives of 2-Bromo-N-(3-methylsulfanyl-phenyl)-propionamide. For instance:

  • A study demonstrated that derivatives with additional halogen substitutions exhibited enhanced antibacterial effects compared to the parent compound.
  • Molecular docking studies have suggested potential interactions with target proteins involved in bacterial cell wall synthesis, indicating a mechanism for its antimicrobial action .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.